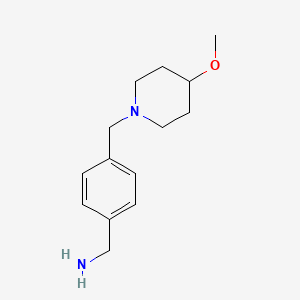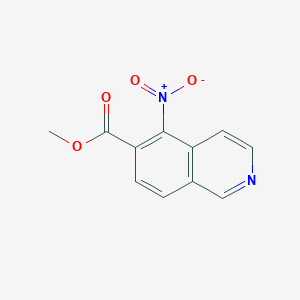![molecular formula C13H12O4 B11875738 5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)
5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one is a complex organic compound that belongs to the class of dihydronaphthofurans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. This process is catalyzed by palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors . The reaction conditions are mild, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned catalytic process. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
2,2′-Bi[naphtho[2,3-b]furanyl]: This compound is another member of the naphthofuran family and is used as an organic semiconductor.
Naphtho[2,3-b]furan-4,9-dione: This compound is synthesized via palladium-catalyzed coupling and has applications in organic synthesis.
Uniqueness
5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5,8-dihydroxy-3-methyl-9,9a-dihydro-1H-benzo[f][2]benzofuran-4-one |
InChI |
InChI=1S/C13H12O4/c1-6-11-7(5-17-6)4-8-9(14)2-3-10(15)12(8)13(11)16/h2-3,7,14-15H,4-5H2,1H3 |
InChI Key |
NOUZKOTZLAVLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CC3=C(C=CC(=C3C2=O)O)O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)


![4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL](/img/structure/B11875679.png)

![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11875695.png)
![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)
![7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11875700.png)
![6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B11875703.png)


![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)


